molecular formula C7H10O3 B2771142 7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1706450-79-4

7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2771142
CAS No.: 1706450-79-4
M. Wt: 142.154
InChI Key: XUOHEKMIZPOOOI-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid: is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system.

Mechanism of Action

Target of Action

7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, also known as 7-oxanorbornane, has been found to exhibit interesting biological activity . The primary targets of this compound are protein phosphatases . These enzymes play a crucial role in cellular transduction events such as T-cell activation and cell proliferation .

Mode of Action

The compound interacts with its targets, the protein phosphatases, through inhibition . The studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit of the compound are necessary for a good inhibition of protein phosphatases .

Biochemical Pathways

The inhibition of protein phosphatases by 7-oxanorbornane leads to the disruption of cellular immune response. This is because interleukin-2 (IL2), which is necessary for T-cell proliferation, requires the formation of active transcription factors such as NF-AT and NF-IL2A .

Pharmacokinetics

It’s worth noting that the compound’s bicyclic structure allows it to generate a wide chemodiversity in a highly stereoselective manner .

Result of Action

The result of 7-oxanorbornane’s action is the modulation of cellular transduction events. By inhibiting protein phosphatases, it disrupts the cellular immune response, particularly T-cell activation and cell proliferation .

Action Environment

It’s important to note that the compound’s synthesis involves the diels–alder reaction of furans with olefinic or acetylenic dienophiles . This suggests that the compound’s synthesis, and potentially its action, could be influenced by environmental conditions that affect these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-3-1-5(10-7)2-4-7/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOHEKMIZPOOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706450-79-4
Record name 7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
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